Product packaging for Dibenzyl hydrogen dithiophosphate(Cat. No.:CAS No. 54548-23-1)

Dibenzyl hydrogen dithiophosphate

Cat. No.: B15176741
CAS No.: 54548-23-1
M. Wt: 310.4 g/mol
InChI Key: OKYYRDLXAQOHGD-UHFFFAOYSA-N
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Description

Dibenzyl Hydrogen Dithiophosphate (CAS 54548-23-1) is an organophosphorus compound with the molecular formula C14H15O2PS2 and a molecular weight of 310.37 g/mol . It is characterized by a density of 1.333 g/cm³ and a high boiling point of 463.4°C at 760 mmHg, indicating good thermal stability for various experimental conditions . This compound is of significant research interest primarily as a slow-release hydrogen sulfide (H2S) donor. H2S is a vital gasotransmitter in plants, and chemicals that provide a controlled release can promote crop resilience and increase harvest yields . Studies show that related dithiophosphates can hydrolyze in water to release H2S over extended periods, aiding plant survival under environmental stressors like heat, drought, and salt . In large-scale agricultural trials, the application of a similar dithiophosphate resulted in a 6.4% increase in corn yield, demonstrating the potential of this class of compounds in agriculture . The rate of H2S release is highly tunable and depends on the specific organic groups attached to the phosphorus core, allowing researchers to select compounds for specific release profiles . Beyond life sciences, the dithiophosphate functional group is a key precursor in synthesizing advanced materials. It is used in the preparation of metal complexes, such as Molybdenyl Dialkyl Dithiophosphates (MoDTP), which are renowned as high-performance multifunctional additives in lubricants . These additives function as effective friction modifiers, anti-wear agents, and antioxidants, enhancing tribological performance and equipment longevity under high-temperature and high-pressure conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15O2PS2 B15176741 Dibenzyl hydrogen dithiophosphate CAS No. 54548-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54548-23-1

Molecular Formula

C14H15O2PS2

Molecular Weight

310.4 g/mol

IUPAC Name

benzylsulfanyl-hydroxy-phenylmethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H15O2PS2/c15-17(18,16-11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,18)

InChI Key

OKYYRDLXAQOHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=S)(O)SCC2=CC=CC=C2

Origin of Product

United States

Historical Context and Evolution of Dithiophosphate Chemistry Research

The journey of dithiophosphate (B1263838) chemistry began in the early 20th century with the development of methods for their synthesis. The most common route, which remains fundamental to this day, involves the reaction of phosphorus pentasulfide (P₂S₅) with alcohols or phenols. wikipedia.org This straightforward reaction yields dialkyl or diaryl dithiophosphoric acids, ((RO)₂PS₂H), the parent class to which dibenzyl hydrogen dithiophosphate belongs. wikipedia.org

Initial interest in these compounds was heavily driven by their application in mineral flotation and, most significantly, as additives for lubricating oils. wikipedia.org In the 1940s, their metal salts, particularly zinc dialkyldithiophosphates (ZDDPs), were discovered to be highly effective anti-wear and antioxidant agents. wikipedia.org This discovery led to decades of research focused on ZDDPs, optimizing the alkyl groups for performance in internal combustion engines.

The academic exploration of specific esters like this compound represents a later evolution in the field. Research broadened from the singular focus on lubrication to explore the fundamental coordination chemistry and reactivity of these ligands. Scientists began investigating how different organic groups, such as the benzyl (B1604629) group, influence the properties of the molecule and its metal complexes, opening up new avenues in synthesis, materials science, and, more recently, biochemistry and agriculture. wikipedia.orgnih.gov

Scope and Research Trajectories in Dibenzyl Dithiophosphate Systems

Hydrolytic Degradation Pathways and Kinetics

The hydrolysis of dialkyl and diaryl dithiophosphates is a key degradation pathway, influenced by various structural and environmental factors. Understanding the kinetics and mechanisms of this process is crucial for predicting their environmental persistence and designing molecules with specific stability profiles.

The rate of hydrolysis of dithiophosphates is profoundly dependent on their molecular structure. researchgate.netnih.gov Studies on a series of dialkyldithiophosphates and disulfidedithiophosphates have demonstrated that the nature of the alkyl or sulfide group significantly impacts the hydrolysis rate, with observed rate constants varying by a factor of over 10,000. researchgate.netnih.gov

A clear example of this structure-dependency is the comparison between dithiophosphates synthesized from primary, secondary, and tertiary alcohols. The dithiophosphate derived from tert-butanol (B103910) hydrolyzes 13,750 times faster than the analog synthesized from n-butanol, highlighting the dramatic effect of steric hindrance and carbocation stability of the leaving group on the reaction rate. researchgate.netnih.govnih.govacs.org Similarly, the dithiophosphate synthesized from a primary thiol exhibits a hydrolysis rate 230 times faster than that of its counterpart derived from a primary alcohol. nih.govacs.org

The influence of aromatic versus aliphatic groups is also significant. Replacing an alkyl group with a phenylethyl group leads to an eight-fold increase in the hydrolysis rate. nih.gov However, the difference is less pronounced when comparing the corresponding thiol-derived compounds; the dithiophosphate from thiophenol hydrolyzes only three times faster than that from a primary thiol. nih.govacs.org These findings underscore the intricate relationship between the electronic and steric properties of the ester groups and the hydrolytic stability of the dithiophosphate core.

The hydrolysis of dithiophosphates is a complex process with mechanisms that can vary depending on the compound's structure and the reaction conditions. nih.gov Computational and experimental studies suggest that the hydrolysis of phosphate (B84403) esters, including dithiophosphates, can proceed through several pathways. nih.gov

One commonly proposed model is a two-step mechanism . In the case of dithiophosphates, the first step involves the release of hydrogen sulfide (H₂S) to form an oxo intermediate, which is then subsequently hydrolyzed. nih.gov This mechanism has been supported by the observation of the oxo intermediate via ³¹P NMR spectroscopy during the hydrolysis of dibutyldithiophosphate. nih.gov

Alternatively, some hydrolysis reactions may follow an S_N1P (unimolecular nucleophilic substitution on phosphorus) mechanism . In this pathway, the phosphate first loses an alcohol group in a rate-determining step to form a highly reactive metaphosphate intermediate, which is then rapidly attacked by a nucleophile like water. nih.gov The preference for a specific mechanism is influenced by factors such as the pH, ionic concentration, and the specific structure of the phosphate compound. nih.gov

Kinetic studies have quantified the rates of hydrolysis for various dithiophosphates, revealing that the reactions typically follow pseudo-first-order kinetics. nih.gov Temperature is a critical factor affecting the reaction rate. Hydrolysis is often very slow at room temperature, necessitating studies at elevated temperatures to achieve measurable rates. nih.govacs.org

For instance, the hydrolysis of many dithiophosphates was investigated at 85 °C to accelerate the degradation process. nih.govacs.org At this temperature, the rates of hydrolysis for a series of dithiophosphates spanned a wide range, from as low as 6.9 × 10⁻⁴ h⁻¹ to as high as 14.1 h⁻¹. researchgate.netnih.govacs.org For highly reactive compounds like the dithiophosphates derived from tert-butanol and 2-mercaptoethanol, hydrolysis was rapid even at room temperature, completing within 30 days, whereas their rates at 85 °C were significantly faster (1300 to 2600 times slower at room temperature). nih.govacs.org

The table below presents the pseudo-first-order rate constants (k) for the hydrolysis of various dithiophosphate salts at 85 °C, illustrating the structural impact on reactivity.

Pseudo-First-Order Rate Constants for Hydrolysis of Dithiophosphates at 85 °C
CompoundStarting MaterialRate Constant (k) (h⁻¹)
Dithiophosphate 1n-butanol6.90E-04
Dithiophosphate 2iso-butanol1.50E-03
Dithiophosphate 3sec-butanol3.20E-02
Dithiophosphate 64-ethylphenol5.50E-03
Dithiophosphate 101-dodecanethiol1.60E-01
Dithiophosphate 13Thiophenol1.70E-02

Data sourced from kinetic studies on dithiophosphate degradation. researchgate.netnih.govacs.org

Nucleophilic Reactivity and Substitution Mechanisms

This compound, an organophosphorus compound, exhibits reactivity towards nucleophiles at several potential sites: the phosphorus atom, the sulfur atoms, and the benzylic carbons. The course of the reaction is dictated by the nature of the nucleophile, the solvent, and the reaction conditions. Nucleophilic attack on the phosphorus center is a key reaction pathway, often proceeding through mechanisms analogous to those observed for other phosphate and thiophosphate esters.

Protic nucleophiles, such as water and alcohols, are common reactants with dithiophosphoric acids. These reactions, primarily hydrolysis and alcoholysis, are of significant interest. The general mechanism for the reaction of a dialkyl dithiophosphoric acid with a protic nucleophile (Nu-H) can lead to the cleavage of the P-S or P-O bonds.

The reaction with water (hydrolysis) has been studied for various dithiophosphates. mdpi.com The process is generally slow at room temperature but can be accelerated at higher temperatures. mdpi.com For instance, studies on the hydrolysis of dialkoxydithiophosphates indicate that the reaction follows pseudo-first-order kinetics. mdpi.com The mechanism of hydrolysis is complex and can be influenced by the structure of the alkyl groups. mdpi.com

The alcoholysis of dithiophosphoric acids, while less documented for the dibenzyl derivative specifically, is a known reaction for organophosphorus compounds. epa.gov In the case of the pesticide phoxim, which contains a thiophosphate moiety, alcoholysis was found to proceed via nucleophilic attack of the methoxy (B1213986) group, leading to the displacement of a cyanophenyl group. epa.gov This suggests that for this compound, a similar nucleophilic substitution at the phosphorus center by a protic nucleophile is a plausible pathway. The reaction likely proceeds through a pentacoordinate transition state or intermediate. sapub.org

The reactivity of protic nucleophiles in these substitution reactions is influenced by several factors, including the nucleophile's basicity, polarizability, and steric hindrance. Generally, stronger, less hindered nucleophiles will react more rapidly. The table below illustrates the expected relative reactivity of various protic nucleophiles with a generic dialkyl dithiophosphoric acid based on established principles of nucleophilicity.

Protic NucleophileFormulaExpected Relative ReactivityRationale
MethanolCH₃OHHighSmall, unhindered, and a reasonably good nucleophile.
EthanolCH₃CH₂OHModerate to HighSlightly more hindered than methanol, but still a good nucleophile.
Isopropanol(CH₃)₂CHOHModerateIncreased steric hindrance around the hydroxyl group slows the reaction.
tert-Butanol(CH₃)₃COHLowSignificant steric hindrance severely impedes nucleophilic attack at the phosphorus center.
WaterH₂OModerateActs as a nucleophile in hydrolysis reactions.

This table presents a qualitative prediction based on general principles of chemical reactivity and is not based on experimentally determined values for this compound.

The S_N2' (Substitution Nucleophilic Bimolecular prime) reaction is a type of nucleophilic substitution that occurs at an allylic carbon, where the nucleophile attacks the γ-carbon of the allyl system, leading to a shift of the double bond and expulsion of the leaving group from the α-carbon. wikipedia.org

For a dithiophosphate to be involved as an intermediate in an S_N2' reaction, it would typically function as the leaving group attached to an allylic substrate. The feasibility of this reaction depends on the ability of the dithiophosphate anion to act as a stable leaving group. Phosphate and pyrophosphate anions are known leaving groups in biological and synthetic reactions, particularly in the substitution of allylic and propargylic alcohols. ru.nlresearchgate.net Given that dithiophosphates are the conjugate bases of dithiophosphoric acids, which are relatively strong acids, the dithiophosphate anion is expected to be a reasonably good leaving group.

While direct experimental evidence for S_N2' reactions with this compound as the leaving group is scarce in the reviewed literature, the general mechanism can be described as follows: a nucleophile attacks the γ-carbon of an allylic system, and the dithiophosphate group departs from the α-carbon in a concerted step. wikipedia.org

The competition between the direct S_N2 attack at the α-carbon and the S_N2' attack at the γ-carbon is influenced by several factors, including steric hindrance at the α-carbon, the nature of the nucleophile, and the solvent. wikipedia.org Significant steric hindrance around the α-carbon tends to favor the S_N2' pathway. wikipedia.org

The following table outlines the key factors that would theoretically influence the likelihood of an S_N2' reaction occurring with an allylic dithiophosphate intermediate.

FactorCondition Favoring S_N2'Rationale
Substrate Structure Steric hindrance at the α-carbonDirect attack (S_N2) is sterically blocked, making the more accessible γ-carbon the preferred site of attack. wikipedia.org
Nucleophile "Soft" and bulky nucleophilesSoft nucleophiles often favor attack at the softer γ-carbon of the allylic system. Bulky nucleophiles may also be sterically directed to the less hindered γ-position.
Leaving Group Good leaving group abilityThe dithiophosphate anion must be stable enough to depart. Its stability is comparable to other phosphate-based leaving groups. ru.nl
Solvent Polar aprotic solventsThese solvents can solvate the cation without strongly solvating the nucleophile, enhancing its reactivity.

This table is based on established principles of S_N2' reactions and serves as a conceptual framework in the absence of specific experimental data for dithiophosphate intermediates.

Coordination Chemistry of Dibenzyl Hydrogen Dithiophosphate Ligands

Ligand Coordination Modes and Geometries

The dibenzyl dithiophosphate (B1263838) ligand, like other dithiophosphates, primarily coordinates to metal centers through its two sulfur atoms. The nature of this coordination can vary, leading to different structural arrangements and properties of the resulting metal complexes.

The most common coordination mode for the dibenzyl dithiophosphate ligand is as a bidentate chelating agent. wikipedia.orgresearchgate.net In this arrangement, both sulfur atoms of the [PS₂]⁻ group bind to a single metal center, forming a stable four-membered chelate ring. wikipedia.org This chelation significantly enhances the stability of the complex, a phenomenon known as the chelate effect. researchgate.netazjm.org The resulting metal complexes often exhibit well-defined geometries. For instance, in square planar or octahedral complexes, the two sulfur atoms of the ligand coordinate to cis positions on the metal ion. researchgate.netresearchgate.net

The bidentate chelation of dithiophosphate ligands, including the dibenzyl derivative, has been extensively studied. researchgate.net The phosphorus-sulfur bonds within the chelate ring typically show intermediate character between a single and a double bond due to electron delocalization. The geometry of the MS₂P core is a key structural feature of these complexes.

Table 1: General Characteristics of Bidentate Chelation
FeatureDescription
Coordination Both sulfur atoms bind to one metal center.
Resulting Structure Formation of a four-membered MS₂P chelate ring.
Stability Enhanced stability due to the chelate effect. researchgate.netazjm.org
Geometry Ligands occupy cis-positions in square planar and octahedral complexes. researchgate.netresearchgate.net

While less common, the dibenzyl dithiophosphate ligand can also exhibit a monodentate coordination mode, where only one of the sulfur atoms binds to the metal center. mdpi.com This type of linkage is more likely to occur in complexes where steric hindrance from bulky ligands prevents bidentate chelation or when the metal center has a limited number of available coordination sites. Monodentate coordination can lead to the formation of polymeric or bridged structures where the dithiophosphate ligand links two different metal centers.

Other, less frequent coordination patterns for dithiophosphate ligands in general include anisobidentate bridging, where the two sulfur atoms bridge two metal centers with unequal M-S bond lengths. mdpi.com The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, its oxidation state, the steric and electronic properties of the other ligands in the coordination sphere, and the reaction conditions.

Table 2: Comparison of Bidentate and Monodentate Coordination
Coordination ModeNumber of Coordinated Sulfur Atoms per MetalCommon GeometriesResulting Structures
Bidentate TwoSquare Planar, Octahedral, TetrahedralMonomeric, discrete complexes
Monodentate OneVariousPolymeric chains, bridged complexes

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of dibenzyl hydrogen dithiophosphate are typically synthesized by reacting a salt of the corresponding metal with the ammonium (B1175870) or alkali metal salt of the dibenzyl dithiophosphoric acid. researchgate.netcarta-evidence.org The resulting complexes can then be characterized by various spectroscopic and analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

The synthesis of copper complexes with dithiophosphate ligands often involves the reaction of a Cu(II) salt with the dithiophosphoric acid or its salt. researchgate.net For dithiocarbamate (B8719985) analogues, the reaction of a copper(II) salt with two equivalents of the ligand readily yields the neutral, square planar [Cu(S₂CNR₂)₂] complex. nih.gov It is anticipated that the reaction with dibenzyl dithiophosphate would proceed similarly to yield [Cu{S₂P(OCH₂C₆H₅)₂}₂]. The resulting copper(II) complexes are typically monomeric with a distorted square planar geometry. duq.edu

Copper(I) complexes, on the other hand, can be synthesized using a Cu(I) salt or by in-situ reduction of Cu(II). These complexes often exhibit tetrahedral or trigonal planar geometries. The formation of polymeric structures is also known for some copper(I) dithiophosphate complexes. malayajournal.org The stability and structure of copper complexes are highly dependent on the oxidation state of the copper ion.

Table 3: Expected Properties of Copper-Dibenzyl Dithiophosphate Complexes
Copper Oxidation StateExpected GeometryTypical Synthetic Route
Cu(I) Tetrahedral, Trigonal PlanarReaction with a Cu(I) salt.
Cu(II) Distorted Square PlanarReaction of a Cu(II) salt with the ligand. researchgate.net

Nickel(II) complexes of dibenzyl dithiophosphate have been successfully synthesized and structurally characterized. The reaction of nickel(II) chloride with ammonium dibenzyl dithiophosphate yields the purple-colored, tetra-coordinated complex, Ni[S₂P(OCH₂Ph)₂]₂. researchgate.net Single-crystal X-ray diffraction analysis of this complex reveals a square planar geometry around the nickel(II) center. The two dibenzyl dithiophosphate ligands act as bidentate chelators, with the nickel atom lying on a center of inversion.

The synthesis of adducts is also possible. For example, the reaction of bis(O,O′-dibenzyldithiophosphato)Ni(II) with 2,2′-bipyridine results in the formation of the octahedral adduct, [(PhCH₂O)₂PS₂]₂Ni(bpy). researchgate.net In this complex, the two dithiophosphate ligands are bidentate, and the two nitrogen atoms of the bipyridine molecule occupy the remaining two coordination sites.

Table 4: Structural Data for Ni[S₂P(OCH₂Ph)₂]₂
ParameterValueReference
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
Coordination Geometry Square Planar researchgate.net

Cobalt(II) complexes of dibenzyl dithiophosphate can be synthesized by reacting a cobalt(II) salt with the ammonium salt of the ligand. The resulting bis(O,O′-dibenzyl dithiophosphato)cobalt(II) complex can form adducts with Lewis bases such as 3-picoline. The single-crystal structure of Co{S₂P(OC₆H₄Me-p)₂}₂(NC₅H₄Me-3)₂ shows a distorted octahedral geometry around the cobalt(II) center, with the two picoline molecules in trans positions and the two dithiophosphate ligands acting as bidentate chelators. It is expected that the dibenzyl derivative would form a similar structure.

Cobalt(III) complexes are generally formed by the oxidation of Co(II) complexes or by starting with a Co(III) salt. For related dithiocarbamates, tris(dithiocarbamato)cobalt(III) complexes are well-known and exhibit an octahedral geometry with the three dithiocarbamate ligands acting as bidentate chelators. By analogy, the tris(O,O′-dibenzyl dithiophosphato)cobalt(III) complex, [Co{S₂P(OCH₂C₆H₅)₂}₃], would be expected to have an octahedral coordination environment.

Table 5: Expected Geometries of Cobalt-Dibenzyl Dithiophosphate Complexes
Cobalt Oxidation StateCoordination NumberExpected GeometryExample Ligand System
Co(II) 6Distorted OctahedralCo{S₂P(OR)₂}₂(L)₂ (L = 3-picoline)
Co(III) 6Octahedral[Co(S₂CNR₂)₃]

Gold(I) Complexes

Gold(I) complexes with dithiophosphate ligands, including dibenzyl derivatives, have been synthesized and characterized. These complexes are of interest for their potential applications in various fields, including medicinal chemistry. The synthesis often involves the reaction of a gold(I) precursor, such as [Au(tht)Cl] (tht = tetrahydrothiophene), with the dithiophosphate ligand. researchgate.net The resulting complexes typically feature the gold(I) center coordinated to the sulfur atoms of the dithiophosphate ligand.

Tin Complexes

The coordination chemistry of organotin(IV) compounds with dithiophosphate ligands has been extensively studied. Diorganotin(IV) bis(dithiophosphate) esters, for instance, have been synthesized and characterized using various spectroscopic techniques. acs.org These studies reveal that the dithiophosphate ligands can adopt different coordination modes, including monodentate and bidentate, leading to a range of molecular structures. The nature of the organic groups on the tin atom and the substituents on the dithiophosphate ligand influence the resulting geometry of the complex.

Other Transition Metal and Main Group Element Complexes

This compound and its derivatives form stable complexes with a wide array of other transition metals and main group elements.

Transition Metal Complexes: Dithiophosphates are known to be excellent ligands for transition metals, forming complexes with elements such as nickel(II), copper(II), zinc(II), and cobalt(II). swosu.eduresearchgate.netresearchgate.net The synthesis of these complexes can often be achieved through metathesis reactions between a metal salt and an alkali metal or ammonium salt of the dithiophosphate ligand. wikipedia.org The resulting complexes exhibit diverse coordination geometries, which are influenced by the metal ion and the steric and electronic properties of the dithiophosphate ligand. For example, Ni(II) complexes with dithiophosphonate ligands, a related class of compounds, are often four-coordinate with a square planar geometry. researchgate.net

Main Group Element Complexes: Beyond transition metals, dithiophosphates also coordinate to main group elements. For example, complexes with elements like germanium have been reported. uga.edu The coordination chemistry in this area is less explored compared to transition metals but offers potential for novel structural and reactive properties.

Supramolecular Architectures and Intermolecular Interactions in Metal Dithiophosphate Complexes (e.g., Hydrogen Bonding)

The arrangement of metal dithiophosphate complexes in the solid state is often governed by weak intermolecular interactions, leading to the formation of supramolecular architectures. Hydrogen bonding plays a significant role in directing the self-assembly of these complexes. researchgate.netsmu.edu

Furthermore, dihydrogen bonding, an interaction between a metal-hydride bond and a proton donor, has been recognized as an important factor in the structure and reactivity of certain metal complexes. researchgate.netlibretexts.org While not directly involving the dithiophosphate ligand itself unless a metal hydride is present, it highlights the importance of weak interactions in the broader context of coordination chemistry.

Redox Behavior and Ligand-Induced Redox Potential Shifts in Coordination Complexes

The redox properties of metal dithiophosphate complexes are of fundamental interest, as the ligand can influence the electrochemical behavior of the metal center. The dithiophosphate ligand itself can be redox-active, and its coordination to a metal can lead to shifts in the redox potentials of both the metal and the ligand.

Studies on related systems, such as complexes with redox-active dithiolene ligands, have shown that the electronic properties of the ligand can be systematically tuned to control the redox potentials of the complex. mdpi.comsemanticscholar.orgnih.gov For instance, the introduction of electron-withdrawing or electron-donating substituents on the ligand can anodically or cathodically shift the metal- or ligand-centered redox events. This principle can be extended to dithiophosphate complexes, where modification of the benzyl (B1604629) groups could be used to modulate the redox properties.

The electrochemical behavior of these complexes is often studied using techniques like cyclic voltammetry. Such studies can reveal reversible or irreversible redox processes, providing insights into the electronic structure and stability of the complexes in different oxidation states. nih.govresearchgate.net The interplay between the metal and the dithiophosphate ligand can lead to complex redox behavior, including ligand-induced redox processes where the ligand actively participates in the electron transfer. nih.gov

Dynamic Processes and Isomerization in Coordination Compounds (e.g., O,O'- to O,S-Dibenzyl Dithiophosphate Rearrangement)

Coordination compounds are often not static entities and can undergo various dynamic processes, including isomerization. A notable rearrangement for dithiophosphate esters is the thermal or catalytically induced isomerization. For instance, the rearrangement of S-alkyl O,O-dialkyl thiophosphates to α-mercaptophosphonates has been documented. nih.gov

While the direct O,O'- to O,S-dibenzyl dithiophosphate rearrangement within a metal complex is a specific and less commonly reported phenomenon, the potential for such isomerization exists. This type of rearrangement would involve the migration of a benzyl group from an oxygen atom to a sulfur atom within the coordinated dithiophosphate ligand. Such a process would significantly alter the coordination mode and electronic properties of the ligand and, consequently, the properties of the metal complex. The study of such dynamic processes provides valuable information on the reactivity and stability of these coordination compounds. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules. For dibenzyl hydrogen dithiophosphate (B1263838), ¹H, ¹³C, and ³¹P NMR spectroscopy are particularly informative.

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

In a hypothetical ¹H NMR spectrum of dibenzyl hydrogen dithiophosphate, one would expect to see distinct signals corresponding to the different types of protons present:

Aromatic Protons: The protons on the two benzyl (B1604629) groups would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the free rotation of the phenyl groups, these ten protons may appear as a complex multiplet.

Methylene (B1212753) Protons (-CH₂-): The four protons of the two methylene groups are adjacent to an oxygen atom and a phenyl group. This would result in a downfield shift, likely appearing as a doublet in the range of δ 4.0-5.0 ppm due to coupling with the phosphorus atom.

Thiol Proton (S-H): The acidic proton attached to the sulfur atom would be expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it could be anticipated in a broad range, potentially from δ 2.0 to 5.0 ppm or even further downfield.

For instance, in the related compound dibenzyl phosphite, the methylene protons are observed around δ 5.0 ppm. researchgate.net In another example, the α-protons of the isobutyl and isopentyl groups in a primary alkyl zinc dithiophosphate (ZDDP) are found at δ 3.94 and 4.17 ppm, respectively. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) 7.0 - 8.0 Multiplet
Methylene (O-CH₂-Ph) 4.0 - 5.0 Doublet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, the chemical shifts of the carbon atoms are dependent on their electronic environment.

A hypothetical ¹³C NMR spectrum of this compound would display signals for each unique carbon atom:

Aromatic Carbons: The carbons of the two phenyl rings would produce several signals in the aromatic region (δ 120-140 ppm). The carbon atom directly attached to the methylene group (ipso-carbon) would have a distinct chemical shift compared to the ortho, meta, and para carbons.

Methylene Carbon (-CH₂-): The carbon atom of the methylene group, being attached to an oxygen atom, would be deshielded and appear in the region of δ 60-70 ppm. It would likely show coupling to the phosphorus atom.

In a study of a triphenyl-tin dithiophosphate with a dioxaphosphinane ring, the methylene carbons adjacent to the phosphate (B84403) group (CH₂OP) were observed at δ 74.60 ppm. scielo.org.mx

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C₆H₅) 120 - 140

Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive technique for characterizing phosphorus-containing compounds. ias.ac.in The chemical shift of the phosphorus nucleus provides direct information about its oxidation state, coordination number, and the nature of the substituents attached to it. ias.ac.innih.gov

For this compound, a single resonance would be expected in the ³¹P NMR spectrum. Dithiophosphoric acids typically exhibit ³¹P chemical shifts in the range of δ 80 to 100 ppm relative to 85% H₃PO₄ as an external standard. bldpharm.com For comparison, the ³¹P NMR signal for zinc dialkyl dithiophosphates (ZDDPs) appears at approximately δ 100-111 ppm. researchgate.net The presence of a single, sharp peak would indicate the purity of the compound. ³¹P NMR is also an excellent tool for monitoring reactions involving dithiophosphoric acids, such as their neutralization or esterification, as the chemical shift of the phosphorus nucleus is very sensitive to changes in its chemical environment. ias.ac.in

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. rsc.org It is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups:

P=S Stretching: The stretching vibration of the phosphorus-sulfur double bond typically appears in the region of 600-700 cm⁻¹.

P-O-C Stretching: The stretching vibrations of the P-O-C linkage are expected to be observed in the range of 950-1100 cm⁻¹.

P-S-H Bending: The bending vibration of the P-S-H group may be found in the region of 800-950 cm⁻¹.

S-H Stretching: The stretching vibration of the sulfur-hydrogen bond is often weak and can appear in the range of 2550-2600 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) rings appear in the 1450-1600 cm⁻¹ region.

CH₂ Bending: The scissoring vibration of the methylene groups is expected around 1450 cm⁻¹.

In a study of O,O-di-phenyldithiophosphate of copper, the P=S bond vibration was observed at 825, 890, and 909 cm⁻¹, while the P-O-C group vibration was seen at 1150 and 1175 cm⁻¹. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
S-H Stretch 2550 - 2600
Aromatic C=C Stretch 1450 - 1600
CH₂ Bend ~1450
P-O-C Stretch 950 - 1100
P-S-H Bend 800 - 950

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Geometry

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the benzyl groups. The benzene ring exhibits characteristic π → π* transitions. One would expect to see absorption bands in the UV region, likely around 260 nm, which is characteristic of the benzene chromophore. The exact position and intensity of these bands can be influenced by the substitution on the benzene ring and the solvent used for the measurement. While the dithiophosphate moiety itself does not have strong absorptions in the typical UV-Vis range, its presence as a substituent on the benzyl group can cause slight shifts in the absorption maxima.

Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. It allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

In the ESI-MS spectrum of this compound, one would expect to observe the molecular ion peak. Depending on the mode of ionization (positive or negative), this could be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

Fragmentation of the molecular ion would likely involve the loss of the benzyl groups or other neutral fragments, providing further confirmation of the molecule's structure. For example, a common fragmentation pathway for benzyl-containing compounds is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that involves irradiating a single crystal of a material with a focused beam of X-rays. The regular, repeating arrangement of atoms in the crystal diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, scientists can construct a three-dimensional electron density map of the molecule and from that, determine the precise location of each atom.

The first step in analyzing a new crystal structure is to determine its crystal system and space group. The crystal system is a classification of crystals based on their axial systems, which describe the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry of the crystal structure, including all translational and rotational symmetry elements. The specific space group for this compound would be determined from the systematic absences in the diffraction pattern. This information is crucial as it dictates the asymmetric unit of the crystal, which is the smallest part of the unit cell from which the entire crystal can be generated by applying the symmetry operations of the space group.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: The values in this table are hypothetical and would need to be determined experimentally.

These values provide direct evidence for the bonding model of the molecule. For instance, the P=S and P-S(H) bond lengths would be expected to differ, reflecting their double and single bond character, respectively. The coordination geometry around the central phosphorus atom would be of particular interest, and is expected to be tetrahedral. The conformation of the benzyl groups, including the torsion angles describing their orientation relative to the dithiophosphate core, would also be determined.

Table 2: Expected Key Bond Lengths and Angles for this compound

Bond/AngleExpected Value (Å/°)
P=S~1.94
P-S(H)~2.08
P-O~1.57
S-P-SValue
O-P-OValue
P-O-CValue

Note: These are typical expected values and the actual experimental values would provide a more precise picture.

Beyond the individual molecule, single-crystal X-ray diffraction reveals how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role. In the case of this compound, the acidic proton on one of the sulfur atoms is capable of forming hydrogen bonds.

Table 3: Potential Hydrogen Bonding Parameters in this compound

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
SHO=PValueValueValueValue
SHS=PValueValueValueValue

Note: The values in this table are hypothetical and would be determined from the crystallographic analysis.

Computational Chemistry and Theoretical Modeling of Dibenzyl Hydrogen Dithiophosphate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like dibenzyl hydrogen dithiophosphate (B1263838).

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. sciforum.net For dibenzyl hydrogen dithiophosphate, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to predict its equilibrium geometry. researchgate.netnih.gov This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

ParameterBondTypical Calculated Value (Å or °)
Bond LengthP=S~1.95 Å
Bond LengthP-S~2.10 Å
Bond LengthP-O~1.60 Å
Bond AngleS=P-S~115°
Bond AngleO-P-O~100°
Bond AngleS-P-O~110°

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov DFT calculations can precisely determine the energies of these orbitals and map their electron density distributions. For this compound, the HOMO is expected to be localized primarily on the sulfur atoms, reflecting their electron-donating capability, while the LUMO may be distributed across the P=S bond and benzyl (B1604629) rings. This analysis helps in predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies. Note: These parameters are calculated from HOMO and LUMO energies to quantify reactivity.

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. mdpi.com
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Measures the ability of a molecule to attract electrons. mdpi.com
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. mdpi.com
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity. mdpi.com

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.com Due to the nature of the harmonic approximation, calculated frequencies are often systematically higher than experimental ones. Therefore, a scaling factor is typically applied to improve the agreement with experimental data. mdpi.comresearchgate.net

For this compound, calculations would predict characteristic vibrational modes, such as the P=S stretching, P-S stretching, P-O stretching, and various vibrations associated with the benzyl groups (C-H stretching, C=C ring stretching). nih.gov A detailed assignment of these modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each structural coordinate to a given vibration. researchgate.net Studies on closely related molecules like dibenzyl disulfide (DBDS) have successfully used DFT calculations to assign their experimental Raman and IR spectra, demonstrating the reliability of this approach. mdpi.comdntb.gov.ua

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound (Dibenzyl Disulfide).

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H Aromatic Stretch30653063
CH₂ Asymmetric Stretch29502948
CH₂ Symmetric Stretch29252921
C=C Ring Stretch16001598
S-S Stretch540541

Source: Adapted from vibrational analysis of dibenzyl disulfide. mdpi.com

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of its mechanism. A key aspect of this is the identification and characterization of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants to products. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction.

For this compound, a relevant reaction for study is its hydrolysis, which is a critical process for related dithiophosphate compounds. nih.govacs.org Computational studies on the hydrolysis of similar phosphates and dithiophosphates have investigated multi-step mechanisms, often involving nucleophilic attack by water and the formation of intermediates. nih.gov By calculating the free energy values of reactants, intermediates, and transition states, the most favorable reaction pathway can be determined. acs.org This analysis provides a molecular-level understanding of factors influencing reaction rates, such as the structure of the alkyl or aryl groups attached to the phosphate (B84403) core. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotational flexibility of the benzyl groups and the P-O-C-C dihedral angles. This analysis helps identify the most populated conformations in different environments, such as in various solvents. Furthermore, MD simulations can model the interaction of the molecule with other species, for instance, its binding to a surface or its aggregation behavior in solution. researchgate.net These simulations provide insights into how non-covalent interactions, like hydrogen bonds and van der Waals forces, govern the molecule's behavior in a condensed phase, which is crucial for understanding its practical applications. nih.gov

Quantum Chemical Studies on Bonding Characteristics and Stability

Quantum chemical calculations offer deep insights into the nature of chemical bonds and the factors governing molecular stability. nih.gov Methods like Natural Bond Orbital (NBO) analysis are used to analyze the electron density distribution in terms of localized bonds and lone pairs, providing a picture that aligns well with chemical intuition. researchgate.net

NBO analysis on this compound would quantify the charge distribution, revealing the polarity of key bonds such as P=S, P-S, and S-H. It can also identify and quantify the energy of hyperconjugative interactions, such as the delocalization of electron density from a lone pair orbital into an adjacent anti-bonding orbital. These interactions are crucial for understanding the molecule's electronic stability. researchgate.net Furthermore, quantum chemical methods can be used to calculate Bond Dissociation Energies (BDEs) for specific bonds, providing a quantitative measure of their strength and predicting which bonds are most likely to break in a chemical reaction. researchgate.net Such studies contribute to a comprehensive understanding of the molecule's intrinsic stability and reactivity. mdpi.com

Environmental Transformation Pathways of Dibenzyl Hydrogen Dithiophosphate

Hydrolysis in Aqueous Environments

Hydrolysis is a significant degradation pathway for dithiophosphates in the environment. This chemical reaction involves the cleavage of the molecule by water.

The hydrolysis of dialkyldithiophosphates, such as Dibenzyl hydrogen dithiophosphate (B1263838), results in the formation of phosphoric acid and the corresponding alcohol. epa.gov In the case of Dibenzyl hydrogen dithiophosphate, the expected hydrolytic by-products are phosphoric acid and benzyl (B1604629) alcohol. Research on related compounds like dibutyldithiophosphate has confirmed its degradation into phosphoric acid and butanol, which are considered environmentally safe chemicals. epa.gov The general hydrolysis reaction for a dialkyldithiophosphate is illustrated below:

(RO)₂P(S)SH + 2 H₂O → H₃PO₄ + 2 ROH + H₂S

This reaction shows the breakdown of the dithiophosphoric acid into phosphoric acid, two molecules of the corresponding alcohol (in this case, benzyl alcohol), and hydrogen sulfide (B99878).

The rate of hydrolysis of dithiophosphate esters is significantly influenced by several environmental factors, most notably the chemical structure of the alkyl group and the pH of the surrounding medium.

The pH of the aqueous environment is another critical factor. The hydrolysis of phosphate (B84403) esters, a related class of compounds, is known to be pH-dependent. nih.gov Generally, the hydrolysis of organophosphate pesticides is slower in acidic conditions and faster under alkaline conditions. geoscienceworld.org For example, the half-life of an organophosphate pesticide can increase from 10 days at pH 7 to a year at pH 6. geoscienceworld.org This suggests that this compound would be more persistent in acidic waters and degrade more rapidly in alkaline environments. The rate of hydrolysis is also influenced by temperature, with higher temperatures generally leading to faster degradation. nih.gov

The following table presents a comparative overview of hydrolysis rates for different dithiophosphate compounds, illustrating the impact of the chemical structure on degradation speed.

Compound NameStructure of R-GroupRelative Hydrolysis RateReference
Di-n-butyl dithiophosphaten-butyl1.00 nih.gov
Di-sec-butyl dithiophosphatesec-butyl1.78 nih.gov
Di-tert-butyl dithiophosphatetert-butyl13,800 nih.gov
Di(p-ethylphenol) dithiophosphatep-ethylphenyl8.0 nih.gov

This table illustrates the significant impact of the alkyl group's structure on the hydrolysis rate of dithiophosphates. Data for this compound is not available for direct comparison.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. irjet.net For many organophosphorus pesticides, photolysis is a potential environmental degradation pathway, particularly in surface waters or on soil surfaces exposed to sunlight. geoscienceworld.orgirjet.net The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment absorb light and initiate the degradation of the target compound. nih.gov

Organothiophosphates can undergo various photochemical reactions, including thiono-thiolo rearrangement (P=S to P=O conversion) and cleavage of the ester linkage. epa.govresearchgate.net The efficiency of photolytic degradation is dependent on factors such as light intensity, the presence of photosensitizers, and the chemical structure of the compound. nih.gov

However, specific research findings on the photolytic degradation processes of this compound are not currently available in the reviewed scientific literature.

Aerobic and Anaerobic Transformation Pathways in Environmental Compartments

The transformation of chemical compounds by microorganisms is a crucial process in their environmental degradation. These transformations can occur in the presence of oxygen (aerobic) or in the absence of oxygen (anaerobic).

Microbial degradation of organophosphorus compounds often proceeds through hydrolysis, where enzymes produced by bacteria and fungi break down the pesticide. oup.comoup.com For many organophosphate pesticides, biodegradation is a more rapid degradation pathway than chemical hydrolysis or photolysis under favorable conditions. geoscienceworld.org The rate and extent of biodegradation are influenced by factors such as the microbial population, temperature, and the availability of other nutrients. geoscienceworld.org In general, aerobic degradation of organophosphate esters tends to be faster than anaerobic degradation. frontiersin.org

Despite the general understanding of microbial degradation of organophosphorus compounds, specific studies detailing the aerobic and anaerobic transformation pathways of this compound in various environmental compartments (e.g., soil, sediment) are not available in the current body of scientific literature.

Structure Reactivity and Structure Function Relationships in Dithiophosphate Chemistry

Influence of Substituent Effects on Reactivity and Coordination Behavior

The reactivity and coordination characteristics of dithiophosphate (B1263838) compounds are significantly governed by the nature of the organic substituents bonded to the phosphorus atom via oxygen or sulfur atoms. These substituents, such as the benzyl (B1604629) groups in Dibenzyl hydrogen dithiophosphate, exert influence through a combination of electronic and steric effects.

The nature of the substituents—specifically their inductive or mesomeric effects, polarizability, and the delocalization of electron density—determines the selectivity of the sulfur-donating functional group. researchgate.net In the case of this compound, the benzyl groups are attached through oxygen atoms. The properties of these groups modulate the electron density on the sulfur atoms. Electron-donating groups would tend to increase the electron density on the sulfur atoms, potentially enhancing their nucleophilicity and ability to coordinate with soft metal cations. Conversely, electron-withdrawing groups would decrease it.

Steric hindrance is another critical factor. Bulky substituents around the phosphorus center can impede the approach of reactants or the coordination of the dithiophosphate ligand to a metal center. rsc.org This can affect the rate and mechanism of reactions. For instance, substitution reactions at a metal center coordinated by a dithiophosphate can transition from an associative to a dissociative interchange mechanism as steric hindrance increases. 41.89.101 The size and branching of the alkyl or aryl groups can lead to significant differences in the temperature- and stress-dependencies of reactions involving these molecules. rsc.org

The versatility of dithiophosphates as ligands is well-established, as they can coordinate with metals in various modes, including monodentate, chelating, and bridging. researchgate.net The specific coordination mode and the stability of the resulting metal complex are influenced by the electronic and steric profiles of the substituents.

Correlation between Molecular Structure and Hydrogen Sulfide (B99878) Release Kinetics

A key function of certain dithiophosphates is their ability to release hydrogen sulfide (H₂S) through hydrolysis. nih.govresearchgate.netacs.orgnih.gov The kinetics of this release are profoundly dependent on the molecular structure of the dithiophosphate. Research has demonstrated that the identity of the alkyl or sulfide group attached to the phosphorus atom has a substantial impact on the rate of hydrolysis, with observed rate constants varying by more than four orders of magnitude (10⁴). nih.govresearchgate.netacs.orgnih.gov

The mechanism of H₂S release from dialkoxydithiophosphates in the presence of water involves hydrolysis, which ultimately yields H₂S, phosphate (B84403), and the corresponding alcohol or thiol from the substituent groups. nih.govacs.org The first step in this process is the release of H₂S. nih.gov

Studies on a series of dialkyldithiophosphates have provided clear evidence of this structure-function relationship. The rate of hydrolysis is dramatically affected by the structure of the alcohol used in the synthesis of the dithiophosphate. For example, a dithiophosphate synthesized using a tertiary alcohol (tert-butanol) was found to hydrolyze 13,750 times faster than one synthesized from a primary alcohol (n-butanol). nih.govresearchgate.netacs.orgnih.gov Dithiophosphates synthesized from primary, secondary, and tertiary alcohols exhibit relative hydrolysis rates of approximately 1:1.78:13,800. acs.org

Below is a data table illustrating the impact of the substituent's structure on the hydrolysis rate constant at 85 °C.

Compound PrecursorSubstituent TypeRate Constant (k) at 85 °C (h⁻¹)Relative Rate
n-ButanolPrimary Alcohol6.9 x 10⁻⁴1
2-ButanolSecondary Alcohol1.23 x 10⁻³~1.8
tert-Butanol (B103910)Tertiary Alcohol9.5~13,750
ThiophenolThiol2.1 x 10⁻²~30

This table presents representative data from studies on various dithiophosphates to illustrate the principles of structure-reactivity. The rates demonstrate the significant influence of the substituent's chemical nature and steric bulk on the kinetics of hydrolysis. nih.govacs.org

As this compound is derived from benzyl alcohol, a primary alcohol, its hydrolysis rate would be expected to be on the slower end of the spectrum, comparable to other dithiophosphates synthesized from primary alcohols.

Design Principles for Tunable Chemical Reactivity in Dithiophosphate Systems

The strong correlation between molecular structure and reactivity allows for the rational design of dithiophosphate systems with tunable properties. By carefully selecting the substituents, one can control functionalities such as the rate of H₂S release to suit specific applications. nih.govacs.org

The primary design principles for tuning the chemical reactivity of dithiophosphates revolve around modulating steric and electronic effects:

Steric Hindrance: As demonstrated by the kinetic data, increasing the steric bulk and branching at the carbon atom attached to the oxygen (i.e., moving from primary to secondary to tertiary alcohol precursors) dramatically accelerates the rate of hydrolysis and H₂S release. nih.govacs.org This provides a powerful tool for designing molecules with release profiles ranging from very slow to very rapid.

Electronic Effects: The electronic properties of the substituent group can be modified to influence the stability of the dithiophosphate and any reaction intermediates. Incorporating electron-withdrawing or electron-donating groups on the aryl ring of a compound like this compound could fine-tune its hydrolysis rate.

Nature of the Linking Atom: Replacing the oxygen atoms that link the organic groups to the phosphorus with sulfur atoms (to form disulfidedithiophosphates) also significantly alters reactivity. Disulfidedithiophosphates generally hydrolyze much faster than their dialkoxydithiophosphate counterparts. acs.org For example, a dithiophosphate synthesized from a primary thiol hydrolyzed 230 times faster than one synthesized from a primary alcohol. acs.org

By applying these principles, it is possible to synthesize a wide array of dithiophosphate derivatives with bespoke reactivity. This allows for the creation of compounds that release H₂S over desired time periods, from days to months, making them suitable for various controlled-release applications. nih.govacs.org Furthermore, by selecting substituents that are natural or biocompatible, the degradation products of hydrolysis can be designed to be environmentally safe. nih.govacs.org

Q & A

Q. What are the optimal synthetic conditions for dibenzyl hydrogen dithiophosphate, and how do reaction parameters influence yield?

The synthesis involves transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Optimal conditions include a temperature of 130–140°C, reaction time of 2 hours, and molar ratio of 1:2:2 (triethyl phosphite : benzyl alcohol : pentaerythritol), achieving yields up to 95%. Deviations in temperature or stoichiometry reduce efficiency, as lower temperatures slow kinetics, while excess reagents may promote side reactions. Systematic optimization via design of experiments (DoE) is recommended to balance variables .

Q. How is the molecular structure of this compound characterized, and which analytical techniques are critical?

The structure is confirmed via X-ray crystallography, revealing a tetrahedral geometry around phosphorus with distinct P–S bond lengths (1.972–1.975 Å). Key techniques include:

  • NMR spectroscopy : To identify proton environments and phosphorus coupling.
  • Mass spectrometry : For exact mass verification (262.07588 g/mol).
  • Infrared spectroscopy : To detect P=O and P–S stretching vibrations. Hydrogen bonding networks (N–H⋯S interactions) and hydrophobic layers in the crystal lattice are analyzed using single-crystal diffraction .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Storage : Maintain at 2–8°C in airtight containers, away from oxidizers.
  • Spill management : Neutralize with inert adsorbents and avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pathways for synthesizing pyrophosphate derivatives from this compound?

Pyrophosphate synthesis routes vary:

  • Route A : Reaction with thionyl chloride yields low pyrophosphate (~20%) but forms intermediates useful for mechanistic studies.
  • Route B : Using tetraphenyl pyrophosphate at room temperature achieves >80% yield via phosphoryl transfer. To resolve discrepancies, conduct kinetic profiling (e.g., in-situ <sup>31</sup>P NMR) to monitor intermediate stability and pathway dominance under varying conditions (solvent polarity, temperature) .

Q. What methodologies elucidate hydrogen bonding networks in this compound crystals, and how do these interactions influence material properties?

Single-crystal X-ray diffraction reveals N–H⋯S hydrogen bonds forming R2<sup>4</sup>(8) and R3<sup>4</sup>(10) motifs. These interactions stabilize the crystal lattice and create hydrophilic/hydrophobic layers, impacting solubility and thermal stability. Computational modeling (DFT) complements experimental data to predict packing efficiency and solvent compatibility .

Q. How can instability of intermediates like dibenzyl chlorophosphonate be mitigated during phosphorylation reactions?

Instability arises from hydrolysis and disproportionation. Strategies include:

  • Low-temperature synthesis : Conduct reactions below 0°C to slow decomposition.
  • Inert atmosphere : Use argon/nitrogen to prevent moisture ingress.
  • Stabilizing agents : Add molecular sieves to sequester water or use coordinating solvents (e.g., THF) to shield reactive intermediates .

Q. What role do solvent and reaction environment play in the fluorination of amino acid esters using this compound?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic fluorination by stabilizing transition states. For example, fluorination of benzylglycidol in acetonitrile with N-ethyldiisopropylamine achieves >90% conversion, whereas protic solvents (e.g., ethanol) reduce yields due to hydrogen bonding interference. Solvent dielectric constants correlate with reaction rates, guiding solvent selection for target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.